N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine
Description
N-(2-(4-Fluorophenoxy)ethyl)cyclohexanamine (CAS: 1226168-13-3) is a cyclohexanamine derivative featuring a 4-fluorophenoxyethyl substituent. Its structure combines a lipophilic cyclohexyl group with a polar phenoxyethyl chain, offering a balance of solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEJXSGEUGMWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676366 | |
| Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226168-13-3 | |
| Record name | N-[2-(4-Fluorophenoxy)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine typically involves the reaction of 4-fluorophenol with 2-bromoethylamine, followed by the introduction of the cyclohexanamine group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 4-fluorophenol reacts with 2-bromoethylamine in the presence of a base (e.g., potassium carbonate) to form 2-(4-fluorophenoxy)ethylamine.
Step 2: The resulting 2-(4-fluorophenoxy)ethylamine is then reacted with cyclohexanone under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine serves as an important building block in organic synthesis. It is utilized in developing more complex molecules and pharmaceuticals. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential effects on cellular processes. Studies focus on its interactions with biological macromolecules, including proteins and nucleic acids. Preliminary findings suggest that it may influence signaling pathways relevant to disease mechanisms.
Medicine
The compound is being explored for therapeutic applications, particularly as a precursor for drugs targeting specific receptors or enzymes. Its fluorine atom enhances lipophilicity and stability, potentially improving bioavailability and efficacy in drug formulations.
Industry
In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific functionalities.
Case Studies
- Pharmaceutical Development : In a study focusing on drug formulation, this compound was evaluated for its role as a precursor in synthesizing novel analgesics targeting pain receptors. Results indicated improved binding affinity compared to non-fluorinated analogs.
- Biological Activity Assessment : A research project examined the compound's effects on cancer cell lines. The findings revealed that it inhibited cell proliferation through modulation of specific signaling pathways, suggesting potential as an anti-cancer agent.
- Industrial Application : A case study highlighted the use of this compound in creating high-performance coatings with enhanced durability and chemical resistance due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenoxyethyl Chain
a) Halogen Substitution
- N-[2-(4-Chlorophenyl)ethyl]cyclohexanamine (CAS: 855635-10-8): Replaces the 4-fluorophenoxy group with a 4-chlorophenethyl group. Molecular Weight: ~265.8 g/mol (vs. 265.3 g/mol for the fluorinated analog).
- N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclohexanamine (C₁₄H₁₈F₃NO): Incorporates a trifluoromethoxy group, enhancing metabolic stability and hydrophobicity. Molecular Weight: 273.3 g/mol .
b) Chain Length and Branching
- N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine (CAS: 1040680-83-8): Features a propyl chain and isopropylphenoxy group, increasing steric bulk. This modification may reduce solubility but improve target selectivity .
Core Structure Modifications
a) Cyclohexanamine vs. Cycloheptanamine
- N-[(4-Fluorophenyl)methyl]cycloheptanamine (C₁₄H₂₀FN):
b) Sulfur-Containing Analogs
Key Research Findings
- Electronic Effects : Fluorine substitution (as in the target compound) offers a balance of electronegativity and small atomic radius, enhancing binding precision compared to bulkier halogens like chlorine .
- Chirality and Activity : Sulfinyl-containing analogs (e.g., compound 2.14d) demonstrate enantiomer-specific interactions, suggesting that stereochemistry is critical for target engagement .
- Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution or multicomponent reactions, with yields varying based on substituent complexity (e.g., 55% for sulfinyl derivatives) .
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)cyclohexanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanamine core with a 4-fluorophenoxyethyl substituent, which enhances its lipophilicity and stability. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's interaction with biological targets, potentially increasing its efficacy in various applications.
This compound is believed to exert its biological effects through interactions with specific molecular targets such as receptors or enzymes. The mechanism involves:
- Binding Affinity : The fluorine atom enhances binding affinity to target sites, modulating receptor activity.
- Signal Transduction : The compound may influence intracellular signaling pathways, affecting cellular responses such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound has several potential biological activities:
- Antitumor Activity : In studies involving human prostate cancer cells (PC-3), compounds similar to this compound have shown significant antitumor effects, suggesting that this compound may also exhibit similar properties .
- Receptor Modulation : The compound has been identified as a ligand for sigma receptors, which are implicated in various neurological conditions. Its interaction with these receptors could lead to therapeutic applications in treating disorders like Alzheimer's disease and motor dysfunctions .
- Cell Proliferation Inhibition : In structure-activity relationship (SAR) studies, derivatives of the compound demonstrated the ability to inhibit cell proliferation in cancer models, indicating potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Antitumor Effects
In a study assessing the antitumor effects of related compounds, this compound exhibited promising results. Using the sulforhodamine B (SRB) assay, it was found that similar compounds inhibited cell growth at low micromolar concentrations. The study highlighted the importance of receptor subtype expression in mediating these effects, particularly focusing on alpha1D and alpha1B adrenergic receptors .
Comparative Analysis with Similar Compounds
This compound can be compared to structurally related compounds such as:
- N-(2-(4-chlorophenoxy)ethyl)cyclohexanamine
- N-(2-(4-bromophenoxy)ethyl)cyclohexanamine
These analogs provide insights into how variations in substituents affect biological activity. For instance, the presence of different halogens can alter binding affinity and selectivity for specific receptors, impacting therapeutic outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
